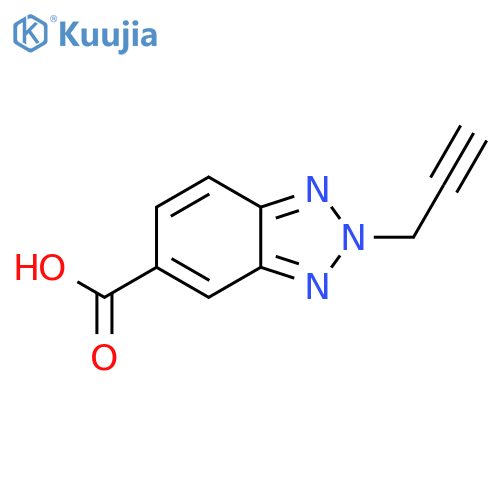Cas no 1547075-95-5 (2-Prop-2-ynyl-2H-benzotriazole-5-carboxylic acid)

1547075-95-5 structure
商品名:2-Prop-2-ynyl-2H-benzotriazole-5-carboxylic acid
CAS番号:1547075-95-5
MF:C10H7N3O2
メガワット:201.181481599808
CID:5171031
2-Prop-2-ynyl-2H-benzotriazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Prop-2-ynyl-2H-benzotriazole-5-carboxylic acid
- 2H-Benzotriazole-5-carboxylic acid, 2-(2-propyn-1-yl)-
-
- インチ: 1S/C10H7N3O2/c1-2-5-13-11-8-4-3-7(10(14)15)6-9(8)12-13/h1,3-4,6H,5H2,(H,14,15)
- InChIKey: NAQHXZQLPIRZHM-UHFFFAOYSA-N
- ほほえんだ: N1=C2C=CC(C(O)=O)=CC2=NN1CC#C
2-Prop-2-ynyl-2H-benzotriazole-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM506422-1g |
2-(Prop-2-yn-1-yl)-2H-benzo[d][1,2,3]triazole-5-carboxylicacid |
1547075-95-5 | 97% | 1g |
$*** | 2023-03-31 |
2-Prop-2-ynyl-2H-benzotriazole-5-carboxylic acid 関連文献
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
1547075-95-5 (2-Prop-2-ynyl-2H-benzotriazole-5-carboxylic acid) 関連製品
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
